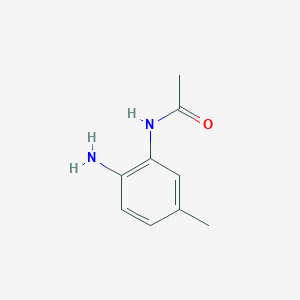

N-(2-Amino-5-methylphenyl)acetamide

Description

N-(2-Amino-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-amino-5-methylphenyl group

Properties

IUPAC Name |

N-(2-amino-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOUPQQJGFCACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Amino-5-methylphenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-amino-5-methylphenylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine reacting with the acetic anhydride to form the desired acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(2-Amino-5-methylphenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(2-Amino-5-methylphenyl)acetamide: The parent compound.

N-(2-Amino-4-methylphenyl)acetamide: A similar compound with a different position of the methyl group.

N-(2-Amino-3-methylphenyl)acetamide: Another similar compound with a different position of the methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amino and methyl groups on the aromatic ring can affect the compound’s interactions with other molecules and its overall properties.

Biological Activity

N-(2-Amino-5-methylphenyl)acetamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies due to its biological activities, particularly in antimicrobial and anticancer domains. This article presents a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its acetamide functional group attached to a substituted aromatic ring. The presence of the amino group at the 2-position and a methyl group at the 5-position on the phenyl ring contributes to its unique chemical reactivity and biological properties. The molecular formula is CHNO, with a molecular weight of approximately 176.22 g/mol.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its effectiveness has been evaluated through in vitro assays, demonstrating significant inhibition of bacterial growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: In Vitro Evaluation

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

- Cell Viability Reduction: A decrease in cell viability by approximately 40% at a concentration of 50 µM after 48 hours.

- Apoptosis Induction: Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound effectively triggers programmed cell death.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in inflammatory responses and cancer pathways, modulating their activity.

Key Molecular Targets:

- Enzymes: Potential inhibition of enzymes such as cyclooxygenase (COX) involved in inflammatory processes.

- Receptors: Interaction with growth factor receptors that play a critical role in tumor growth and metastasis.

Research Findings

Recent studies have utilized computational methods to predict the pharmacokinetics and toxicity profiles of this compound. These findings are crucial for understanding its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Log P | 1.23 |

| Solubility (water at 25°C) | Moderate |

| Toxicity (in silico model) | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.